![molecular formula C18H18N4O4S2 B2821439 3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034382-07-3](/img/structure/B2821439.png)
3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzofuran, a piperidine, a thieno[3,2-d][1,2,3]triazin-4(3H)-one, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, benzofuran derivatives generally have a molecular weight of around 120.1485 .Scientific Research Applications
Antifungal and Antimicrobial Activities
A study highlights the novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings, emphasizing their moderate to good antifungal activity against species such as Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans Darandale et al., 2013. This suggests potential applications in developing antifungal agents. Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, highlighting their effectiveness against various microorganisms Bektaş et al., 2007, which further underlines the compound's relevance in antimicrobial research.
Inhibition of Human Carbonic Anhydrase Isozymes
The inhibition of human carbonic anhydrase isozymes, particularly those associated with tumor growth, was studied, revealing that compounds with similar structural motifs show low nanomolar inhibitory activity Alafeefy et al., 2015. This points towards potential applications in cancer therapy by targeting tumor-associated isozymes.
Novel Heterocycles and Macrocycles Synthesis
Research into the Rh(II)-catalyzed decomposition of N-Sulfonyl-1,2,3-triazoles has led to the development of novel heterocycles and macrocycles Ibanez et al., 2019. This synthetic approach could be utilized in the design and synthesis of new drugs, demonstrating the compound's utility in pharmaceutical chemistry.
Antioxidant, Enzyme Inhibition, and Antibacterial Activities
Compounds incorporating 1,3,5-triazine structural motifs have shown antioxidant properties and inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase Lolak et al., 2020. These activities suggest potential therapeutic applications in diseases related to oxidative stress and enzyme dysregulation.
Vasodilatory Properties
A study on pyrimidine and triazine 3-oxide sulfates has shown that these compounds act as hypotensives through direct vasodilation Mccall et al., 1983, indicating potential uses in cardiovascular disease treatment.
properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c23-18-17-15(6-10-27-17)19-20-22(18)13-3-7-21(8-4-13)28(24,25)14-1-2-16-12(11-14)5-9-26-16/h1-2,6,10-11,13H,3-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUROZVLPNPXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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